3-Dehydroxy Chlorthalidone

Beschreibung

Background and Context within Chlorthalidone (B1668885) Research

Chlorthalidone, chemically known as (RS)-2-chloro-5-(1-hydroxy-3-oxo-1H-isoindol-1-yl)benzenesulfonamide, is a cornerstone in the management of hypertension and edema. drugbank.comcore.ac.uk Its synthesis and degradation pathways can lead to the formation of various related substances, often referred to as impurities. researchgate.net These compounds are critical to monitor as they can impact the quality, stability, and efficacy of the final pharmaceutical product. researchgate.netsynthinkchemicals.com

3-Dehydroxy Chlorthalidone, also known by synonyms such as 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide and Chlortalidone - Impurity E, is recognized as a significant related compound of Chlorthalidone. pharmaffiliates.com It is structurally similar to the active pharmaceutical ingredient (API) but lacks the hydroxyl group at the 3-position of the isoindolinone ring. pharmaffiliates.comnih.gov The presence of such related compounds is often addressed in pharmacopeial monographs, which set the standards for the purity of drug substances. nih.gov

Research Significance of this compound as a Related Compound

The significance of this compound in research stems primarily from its role as a process-related impurity and potential degradant of Chlorthalidone. researchgate.netnih.gov Its detection and quantification are crucial for ensuring the quality and consistency of Chlorthalidone API and its formulations. Pharmaceutical manufacturers and regulatory bodies emphasize the need for robust analytical methods to identify and control such impurities. researchgate.netsynthinkchemicals.com

The development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), is a key area of research. researchgate.netnih.gov These methods are designed to separate the API from its impurities, including this compound, to accurately assess the purity of the drug substance. researchgate.netnih.gov The study of these impurities under various stress conditions (e.g., acid, base, oxidation, heat, and light) provides valuable insights into the degradation pathways of Chlorthalidone and helps in establishing appropriate storage conditions and shelf-life for the drug product. researchgate.netpnrjournal.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic and industrial research concerning this compound is focused on several key objectives:

Synthesis and Characterization: The synthesis of this compound as a reference standard is essential for its accurate identification and quantification in Chlorthalidone samples. pharmaffiliates.com Characterization involves the use of various spectroscopic and spectrometric techniques to confirm its chemical structure.

Analytical Method Development and Validation: A primary goal is the development and validation of sensitive, specific, and robust analytical methods, predominantly HPLC, for the routine analysis of Chlorthalidone and its related compounds. researchgate.netnih.gov These methods must be able to resolve this compound from Chlorthalidone and other potential impurities. researchgate.net

Impurity Profiling: Research aims to establish a comprehensive impurity profile for Chlorthalidone, which includes identifying the sources (synthesis or degradation) of impurities like this compound. researchgate.net

Pharmacopeial Compliance: Ensuring that the levels of this compound and other impurities in the final drug product are within the limits set by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is a critical objective. nih.govsynzeal.com

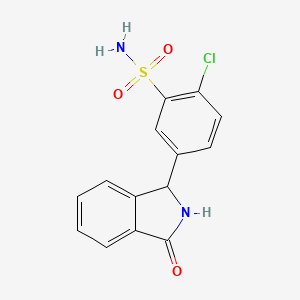

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCMXXHTULKTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167493 | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82875-49-8 | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82875-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Sulfamyl-4-chlorophenyl)phthalimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082875498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-SULFAMYL-4-CHLOROPHENYL)PHTHALIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K7X3N4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Chemical Characterization for Research Applications

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The structural confirmation of 3-Dehydroxy Chlorthalidone (B1668885), an impurity and metabolite of chlorthalidone, necessitates the use of advanced analytical methods. cymitquimica.compharmaffiliates.com These techniques provide unambiguous data regarding its molecular weight, structure, and purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of chlorthalidone and its related substances, including the 3-dehydroxy metabolite. nih.govijpsm.com

Method development in reverse-phase HPLC (RP-HPLC) has focused on achieving clear resolution between the parent drug and its process-related and degradation impurities. nih.gov Such separations are critical for accurate quantification and isolation for further structural analysis.

Table 1: Exemplary Chromatographic Conditions for Chlorthalidone and Related Impurities

| Parameter | Conditions | Source |

|---|---|---|

| Column | C8 (250 × 4.6 mm; 5 μm particle size) | nih.gov |

| Mobile Phase | Methanol (B129727) : Acetonitrile (B52724) : 20 mM Phosphate (B84403) Buffer (pH 3.0) (30:10:60 v/v) | researchgate.net |

| Flow Rate | 1.0 - 1.4 mL/min | nih.govresearchgate.net |

| Detection | UV at 220 nm or 241 nm | nih.govresearchgate.net |

Spectroscopic methods are indispensable for the complete elucidation of the 3-Dehydroxy Chlorthalidone structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the precise mapping of the molecular structure. derpharmachemica.comresearchgate.net Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption frequencies. google.comcore.ac.uk Furthermore, Ultraviolet-Visible (UV-Vis) spectroscopy is employed to determine the wavelengths of maximum absorption (λmax), which is useful for both qualitative and quantitative analysis. ijpsm.comresearchgate.net

Table 2: Key Spectroscopic Data for the Characterization of Chlorthalidone and Related Structures

| Technique | Observation | Significance | Source |

|---|---|---|---|

| ¹H NMR | Signals in aromatic region (e.g., 6.40-7.94 ppm for a Schiff base derivative) | Confirms the presence and substitution pattern of the benzene (B151609) rings. | derpharmachemica.com |

| ¹³C NMR | Resonance signals calculated via DFT methods. | Provides a carbon map of the molecule, confirming the core structure. | researchgate.net |

| IR Spectroscopy | Characteristic absorptions for functional groups (e.g., N-H, C=O, SO₂NH₂) | Confirms the presence of key functional groups like sulfonamide and lactam rings. | google.comcore.ac.uk |

| UV-Vis Spectroscopy | Maximum absorption wavelength (λmax) at ~241 nm | Used for detection and quantification in chromatographic methods. | researchgate.net |

| Mass Spectrometry | Provides mass-to-charge ratio | Confirms molecular weight and aids in fragmentation pattern analysis for structural verification. | smolecule.com |

Isotopic Labeling Strategies for Mechanistic Investigations (e.g., Deuteration)

Isotopic labeling is a powerful strategy used in pharmaceutical research to trace the metabolic fate of a drug and to serve as internal standards for quantitative bioanalysis. smolecule.commedchemexpress.com In the context of this compound, a deuterated analog, this compound-d4, is available for research purposes. cymitquimica.commedchemexpress.com

Deuteration involves the substitution of hydrogen atoms with their heavy isotope, deuterium (B1214612) (²H or D). google.com This substitution results in a molecule with a higher mass but nearly identical chemical properties. The key advantage lies in the carbon-deuterium (C-D) bond being stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. smolecule.comgoogle.com

For mechanistic investigations, this compound-d4 can be used to study the subsequent metabolic pathways of this metabolite. In quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated analog serves as an ideal internal standard. veeprho.com Since it co-elutes with the non-labeled analyte but is distinguishable by its higher mass, it allows for highly accurate and precise quantification in complex biological matrices. veeprho.com

Table 3: Properties of Deuterated this compound

| Property | Value/Description | Source |

|---|---|---|

| Compound Name | This compound-d4 | cymitquimica.commedchemexpress.com |

| Synonym | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide-d4 | cymitquimica.com |

| Molecular Formula | C₁₄D₄H₇ClN₂O₃S | cymitquimica.com |

| Molecular Weight | 326.791 | cymitquimica.com |

| Application | Isotope-labeled analog for use as a tracer in drug development and for quantitative analysis. | cymitquimica.commedchemexpress.com |

| InChIKey | NPCMXXHTULKTQS-RHQRLBAQSA-N | cymitquimica.com |

The specific placement of the four deuterium atoms is on the phenyl ring of the isoindoline (B1297411) portion of the molecule, as indicated by its chemical structure and InChI string. cymitquimica.com This strategic placement makes it a valuable tool for researchers investigating the pharmacokinetics and metabolism of chlorthalidone.

Synthesis and Formation Pathways of 3 Dehydroxy Chlorthalidone

Chemical Synthesis Approaches for Analytical Standards and Research Materials

The synthesis of 3-Dehydroxy Chlorthalidone (B1668885) for use as an analytical standard or for research purposes is intrinsically linked to the manufacturing process of Chlorthalidone itself. In the synthesis of the final Chlorthalidone drug substance, 3-Dehydroxy Chlorthalidone exists as the penultimate intermediate. nih.govresearchgate.netgoogle.com Therefore, a targeted synthesis of this compound involves executing the Chlorthalidone synthesis pathway and halting the process before the final oxidation step.

One established synthetic route begins with 2-(4'-chlorobenzoyl)benzoic acid. google.com This starting material undergoes a series of reactions, including oximation and cyclization, to form key intermediates. The pathway proceeds through the formation of a phthalimidine structure, which is then chlorosulfonated and subsequently amidated to yield this compound (referred to as the "desoxy compound" or compound of Formula 11 in patent literature). google.com The final step in Chlorthalidone synthesis, which is deliberately omitted when preparing the dehydroxy analogue, is the oxidation of this penultimate intermediate at the 3-position of the phthalimidine ring to introduce a hydroxyl group. google.com By isolating the product before this final oxidation, pure this compound can be obtained for use in research and as a certified reference material for quality control analyses.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound This table is interactive. Click on the headers to sort.

| Role | Compound/Reagent Name | Formula |

|---|---|---|

| Starting Material | 2-(4'-chlorobenzoyl)benzoic acid | C₁₄H₉ClO₃ |

| Intermediate | 4-(4'-chlorophenyl)-5,6-benz-oxazine-l-one | C₁₄H₈ClNO₂ |

| Intermediate | Phthalimidine derivative (Formula 9) | C₁₄H₁₀ClNO |

| Intermediate | 2-(3'-chlorosulphonyl-4'-chlorophenyl)phthalimidine | C₁₄H₉Cl₂NO₃S |

| Reagent | Ammonia | NH₃ |

| Final Product | This compound | C₁₄H₁₁ClN₂O₃S |

Investigation of Formation as a Process-Related Impurity in Chlorthalidone Synthesis

The formation of this compound as a process-related impurity is a significant concern in the manufacturing of Chlorthalidone. Its presence in the final bulk drug is primarily due to the incomplete conversion of the penultimate intermediate during the final oxidation stage of the synthesis. researchgate.netgoogle.com Research has identified intermediate products formed during synthesis, such as 3-(4-chlorophenyl)-5-sulfonamide isoindoline-1-one (this compound), as being likely to persist in the final Chlorthalidone bulk drug. nih.govresearchgate.net

Patent literature describes the oxidation of this "desoxy compound" as a critical and challenging step. google.com Factors such as the choice of oxidizing agent (e.g., hydrogen peroxide in the presence of an alkali), reaction temperature, and time can influence the efficiency of the conversion. google.com Incomplete oxidation results in a portion of the this compound intermediate remaining unreacted, thereby carrying over into the final product as an impurity. google.com The development of robust analytical methods, such as reverse-phase HPLC, is crucial for detecting and quantifying the levels of this and other pharmacopoeia-listed and in-house process-related impurities to ensure the purity and safety of the final drug product. nih.gov

Table 2: Common Process-Related Impurities in Chlorthalidone Synthesis This table is interactive. Click on the headers to sort.

| Impurity Name | Common Designation | CAS Number |

|---|---|---|

| This compound | Chlorthalidone Impurity E | 82875-49-8 |

| 2-(4-Chloro-3-sulfamoylbenzoyl) benzoic acid | Chlorthalidone Impurity A | 345930-32-7 |

| 4'-Chloro-3'-sulfamoyl-2-benzophenone carboxylic acid methyl ester | Chlorthalidone Impurity B | 5270-74-6 |

| (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | Chlorthalidone Impurity G | 16289-13-7 |

Degradation Pathways of Chlorthalidone Leading to this compound

Forced degradation studies are essential for understanding the stability profile of a drug substance and for identifying potential degradation products. Research on Chlorthalidone has shown that the molecule is susceptible to degradation under specific stress conditions, which can potentially lead to the formation of this compound. nih.gov

Studies have consistently demonstrated that Chlorthalidone undergoes substantial degradation under hydrolytic (acidic and alkaline) and oxidative conditions. nih.govnih.govpnrjournal.com In contrast, the drug shows relative stability under thermal (dry and wet heat) and photolytic stress. nih.gov The tertiary hydroxyl group in the Chlorthalidone structure is a likely site for degradation, and its elimination under stress conditions would yield this compound.

Specific conditions investigated in forced degradation studies include:

Acid Hydrolysis : Treatment with hydrochloric acid (e.g., 0.1 M HCl or 1.0 N HCl) at elevated temperatures (e.g., 60-80°C) resulted in significant degradation. nih.govnih.gov One study noted 5.6% degradation of Chlorthalidone under acidic conditions. ijper.org

Alkaline Hydrolysis : Exposure to sodium hydroxide (B78521) (e.g., 0.1 N NaOH or 1.0 N NaOH) at elevated temperatures also caused the drug to break down. nih.govpnrjournal.com

Oxidative Degradation : Treatment with hydrogen peroxide (e.g., 6% or 30% H₂O₂) led to the formation of degradation products. nih.govpnrjournal.com

These stability-indicating studies are vital for developing analytical methods capable of separating the intact drug from all potential degradants, ensuring that the drug's quality can be accurately monitored throughout its shelf life. nih.govpnrjournal.com

Table 3: Summary of Forced Degradation Studies on Chlorthalidone This table is interactive. Click on the headers to sort.

| Stress Condition | Reagent/Method | Conditions | Observation | Reference |

|---|---|---|---|---|

| Acid Degradation | 1.0 N HCl | 60°C for 30 min | Degradation observed | nih.gov |

| Acid Degradation | 0.1 M HCl | Heated at 80°C for 30-60 min | Substantial degradation | nih.gov |

| Alkali Degradation | 1.0 N NaOH | 60°C for 30 min | Degradation observed | nih.gov |

| Oxidative Degradation | 30% v/v H₂O₂ | Room Temperature | Degradation observed | nih.gov |

| Oxidative Degradation | 6% H₂O₂ | Room Temperature for 30 min | Degradation observed | pnrjournal.com |

| Thermal Degradation | Dry Heat | 105°C for 7 hours | Less affected | pnrjournal.com |

| Photolytic Degradation | UV light | 200Whr/m² | Less affected | pnrjournal.com |

Analytical Methodologies for 3 Dehydroxy Chlorthalidone Quantification and Identification

Chromatographic Techniques for Separation and Detection

Chromatography, particularly liquid chromatography, stands as the cornerstone for the separation and detection of 3-Dehydroxy Chlorthalidone (B1668885). Its structural similarity to Chlorthalidone necessitates high-resolution techniques to achieve adequate separation from the parent drug and other related substances.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), and more specifically tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the quantification of Chlorthalidone and its related compounds. While specific methods detailing the validation for 3-Dehydroxy Chlorthalidone are not extensively published as a primary analyte, its analysis is encompassed within methods developed for Chlorthalidone. For instance, the use of deuterated standards, such as this compound-d4, is indicative of LC-MS-based quantification strategies. medchemexpress.com These stable isotope-labeled internal standards are employed to ensure accuracy and precision in complex matrices by correcting for matrix effects and variations during sample processing and analysis. medchemexpress.com

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, coupled with MS/MS has been validated for the simultaneous determination of Chlorthalidone and other drugs in human plasma. wiley.com These methods typically involve solid-phase extraction (SPE) for sample clean-up and can be adapted for the quantification of impurities. wiley.com The high selectivity of the MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous detection of specific analytes like this compound even at trace levels.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detectors is the most widely reported technique for the analysis of Chlorthalidone and its impurities, including this compound, which is also known as Chlorthalidone Impurity E. nih.govcymitquimica.com Reverse-phase (RP-HPLC) methods are predominant, utilizing C8 or C18 stationary phases. nih.govjocpr.com

These methods are developed as stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. nih.govnih.gov Validation is performed according to International Conference on Harmonisation (ICH) guidelines, establishing parameters such as linearity, precision, accuracy, and robustness. jocpr.comijarmps.orgijarmps.org For example, a validated RP-HPLC method for Chlorthalidone and its process-related impurities used a C8 column with a UV detector set at 220 nm. nih.gov The mobile phase composition is optimized to achieve effective separation; common mobile phases consist of mixtures of aqueous buffers (e.g., phosphate (B84403) or formate) and organic modifiers like acetonitrile (B52724) and methanol (B129727). jocpr.comnih.gov

The table below summarizes typical conditions and validation parameters for RP-HPLC methods applicable to the analysis of Chlorthalidone and its related impurities.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Shim pack GWS C18 (250mm x 4.6mm, 5µ) jocpr.com | C8 (250 × 4.6 mm; 5 μm particle size) nih.gov | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) ijarmps.org |

| Mobile Phase | 0.1% Formic Acid: Methanol: Acetonitrile (50:5:45 v/v) jocpr.com | Gradient mixture of buffer and organic solvent nih.gov | Phosphate buffer: Methanol (55:45 v/v), pH 3.4 ijarmps.org |

| Flow Rate | 1.0 mL/min jocpr.com | 1.4 mL/min nih.gov | 1.0 mL/min ijarmps.org |

| Detector | UV at 266 nm jocpr.com | UV at 220 nm nih.gov | UV at 244 nm ijarmps.org |

| Linearity Range (Chlorthalidone) | 12.5-62.5 µg/mL jocpr.com | 1–2.8 μg/mL nih.gov | 6–14 µg/mL ijarmps.org |

| LOD | 0.60 µg/mL jocpr.com | Not Specified | Not Specified |

| LOQ | 1.83 µg/mL jocpr.com | Not Specified | Not Specified |

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Spectroscopic Approaches for Identification and Quantification (e.g., UV-Vis)

Spectroscopic techniques are vital for the structural elucidation and quantification of this compound.

UV-Vis Spectrophotometry : This technique is commonly used for quantification, often in conjunction with HPLC. The maximum absorption wavelength (λmax) for Chlorthalidone is typically observed around 241-244 nm in common HPLC mobile phases. nih.govijarmps.org Derivative spectrophotometry can also be employed to resolve the spectra of Chlorthalidone from other compounds in a mixture, with measurements at zero-crossing points. researchgate.netbiomedres.us While the specific λmax for this compound is not widely reported, it is expected to be similar to the parent compound due to the shared chromophoric structure. cymitquimica.com

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identification. The technique provides information about the functional groups present in a molecule. The IR spectrum of Chlorthalidone shows characteristic absorption bands that distinguish it from its derivatives. google.comcore.ac.uk For example, Chlorthalidone exhibits characteristic peaks for its hydroxyl and sulfonamide groups. google.com this compound would present a different IR spectrum due to the absence of the tertiary hydroxyl group, a key structural difference. cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive techniques for structural characterization. The unique chemical environment of each proton and carbon atom in this compound would result in a distinct NMR spectrum, allowing for its unambiguous identification and differentiation from Chlorthalidone. cymitquimica.comderpharmachemica.com

Electrophoretic Methods and Hyphenated Techniques in Analysis

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique for charged and neutral molecules. Capillary Zone Electrophoresis (CZE) has been successfully applied to the analysis of Chlorthalidone. usm.myekb.eg Method development involves optimizing parameters such as buffer pH, buffer concentration, applied voltage, and capillary temperature to achieve separation. usm.my For instance, a CZE method utilized a 25 mM phosphate buffer at pH 9.0 with UV detection at 198 nm. ekb.eg

Furthermore, cyclodextrin-modified electrokinetic chromatography (CD-EKC), a variant of CE, has been used for the enantiomeric separation of Chlorthalidone. nih.gov Such electrophoretic methods are well-suited for separating closely related impurities like this compound from the main component. nih.gov Hyphenation of CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing a powerful tool for impurity identification. core.ac.uk

Quantification in Complex Research Matrices (e.g., Synthetic Intermediates, Degradation Samples)

The quantification of this compound in complex matrices, such as samples from synthetic batches or forced degradation studies, is critical for quality control and stability testing of Chlorthalidone API. nih.govijarmps.org RP-HPLC methods are the industry standard for this purpose.

Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate the specificity of the analytical method and to identify potential degradation products. jocpr.comnih.gov For example, in an oxidative degradation study, Chlorthalidone was treated with 3% hydrogen peroxide, and the resulting sample was analyzed by HPLC to separate the intact drug from any degradants formed. ijarmps.org

The accuracy of these methods is confirmed by recovery studies, where a known amount of the impurity is spiked into a sample matrix (e.g., a placebo formulation or a solution of the API). nih.gov The results from these studies demonstrate the method's capability to accurately quantify the impurity without interference from other components in the matrix.

The table below presents findings from accuracy studies for Chlorthalidone impurities in different matrices.

| Matrix | Analyte | Concentration Level | Acceptance Criteria (% Recovery) | Result |

| Chlorthalidone API nih.gov | Process Impurities | 50%, 100%, 150% | 97.0% - 102.0% | Method is accurate |

| Chlorthalidone Tablet nih.gov | Process Impurities | 50%, 100%, 150% | 80.0% - 120.0% | Method is accurate |

| Chlorthalidone Bulk and Tablet ijarmps.org | Chlorthalidone | Not Specified | 98% - 102% | Method is accurate |

These validated methods ensure that impurities like this compound can be reliably monitored and controlled in pharmaceutical development and manufacturing.

Stability and Degradation Kinetics Studies of 3 Dehydroxy Chlorthalidone

Forced Degradation Studies of Chlorthalidone (B1668885) and Formation Kinetics of 3-Dehydroxy Chlorthalidone

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more extreme than those used for accelerated stability testing. researchgate.net This process is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. researchgate.netresearchgate.net Chlorthalidone has been shown to be susceptible to degradation under various stress conditions, leading to the formation of impurities, including this compound. researchgate.netresearchgate.net

Substantial degradation of Chlorthalidone is observed under acidic, alkaline, and oxidative conditions. researchgate.net In contrast, the compound generally exhibits stability against wet heat, dry heat, and photolytic conditions. researchgate.net The formation of this compound, chemically known as 2-chloro-5-(3-oxoisoindolin-1-yl)benzenesulfonamide, is a notable consequence of Chlorthalidone's degradation. nih.gov

Studies have been conducted to evaluate the degradation of Chlorthalidone under a variety of forced conditions. These studies, while not always quantifying this compound specifically, provide insight into the conditions that favor its formation. For instance, significant degradation of Chlorthalidone has been reported in the presence of acid. ijper.org One study observed 5.6% degradation of Chlorthalidone when subjected to an acidic solution. ijper.org Another study investigating the simultaneous analysis of Azilsartan Medoxomil and Chlorthalidone subjected the substances to forced degradation, including acidic and alkaline hydrolysis and oxidation. oup.comnih.gov

The following table summarizes the conditions from various forced degradation studies on Chlorthalidone, which are indicative of the environments leading to the formation of its degradation products, including this compound.

Table 1: Summary of Forced Degradation Studies of Chlorthalidone

| Stress Condition | Concentration of Stressor | Temperature | Duration | Percentage of Chlorthalidone Degradation | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 1N HCl | 60°C | 30 min | Not Specified | nih.govresearchgate.net |

| Alkaline Hydrolysis | 1N NaOH | 60°C | 30 min | Not Specified | nih.govresearchgate.net |

| Oxidative Degradation | 30% v/v H₂O₂ | 60°C | 30 min | Not Specified | nih.govresearchgate.net |

| Acid Degradation | 1 M HCl | Reflux for 1 hour | 80°C | 26.902% | ijpsdronline.com |

| Alkali Degradation | 0.5 M NaOH | Room Temperature | 24 hours | 28.839% | ijpsdronline.com |

| Acid Degradation | Not Specified | Not Specified | Not Specified | 5.6% | ijper.org |

| Thermal Degradation | Dry Heat | 105°C | 7 hours | 18.5% | pnrjournal.com |

Under acidic conditions, one study identified two degradation products at retention times of 11.07 min and 13.9 min, while alkaline conditions produced a degradation product at 11.49 min. Oxidative conditions for 48 hours resulted in a degradation product at 6.55 min. The formation of these degradation products, including this compound, is a direct consequence of the hydrolytic and oxidative instability of the parent Chlorthalidone molecule.

Kinetic Modeling of this compound Formation Under Stress Conditions

The study of chemical kinetics in the context of drug degradation is essential for predicting the shelf-life of a pharmaceutical product. The formation of this compound from Chlorthalidone can be described using kinetic models that relate the rate of formation to factors such as temperature and reactant concentrations.

The degradation of Chlorthalidone, and consequently the formation of its impurities, often follows first-order kinetics. researchgate.net In a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug. The rate equation can be expressed as:

Rate = k[Chlorthalidone]

where k is the first-order rate constant. The half-life (t₁/₂) and shelf-life (t₉₀) of the drug can be calculated from this rate constant.

The influence of temperature on the reaction rate is described by the Arrhenius equation:

k = A * e-Ea/RT

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. By determining the rate constants at different temperatures, the activation energy for the degradation process can be calculated, which is a critical parameter for predicting the stability of the compound at various storage conditions. researchgate.net

For instance, kinetic studies on the degradation of Chlorthalidone in the presence of other drugs have utilized Arrhenius plots to determine these kinetic parameters. researchgate.net Such models can be applied to predict the rate of formation of this compound under specific stress conditions. The data required for such modeling would involve measuring the concentration of this compound formed over time at various temperatures and pH values.

Influence of Environmental Factors on Compound Stability and Degradation Profiles

The stability of this compound, once formed, and the rate of its formation from Chlorthalidone are significantly influenced by environmental factors such as pH, temperature, and light.

pH: The degradation of Chlorthalidone is highly pH-dependent. Significant degradation occurs in both acidic and alkaline media, leading to the formation of this compound and other impurities. ijpsdronline.com The rate of hydrolytic degradation is often different in acidic versus alkaline environments, indicating different reaction mechanisms may be at play.

Temperature: Temperature has a profound effect on the rate of chemical reactions, including the degradation of Chlorthalidone. As indicated by the Arrhenius equation, an increase in temperature generally leads to a higher rate of degradation and, consequently, a faster formation of this compound. researchgate.netnih.gov Forced degradation studies often employ elevated temperatures to accelerate the degradation process and identify potential impurities within a shorter timeframe. nih.govresearchgate.net

The presence of other substances can also influence stability. For example, the degradation of Chlorthalidone in methanol (B129727) was found to be catalyzed by trace heavy metal impurities, and this degradation could be reduced by the addition of chelating agents like EDTA. lookchem.com

Metabolic and Biotransformation Research Non Clinical Focus

Mechanistic Studies of Chlorthalidone (B1668885) Biotransformation Yielding 3-Dehydroxy Chlorthalidone (In Vitro Enzymatic Systems)

The biotransformation of chlorthalidone has been a subject of study to understand its metabolic fate. While a significant portion of chlorthalidone is excreted from the body unchanged, it does undergo partial hepatic metabolism. nih.govdrugbank.com In vitro studies utilizing enzymatic systems, such as liver microsomes, are crucial for elucidating the specific metabolic pathways. These systems contain a high concentration of drug-metabolizing enzymes and allow for the investigation of metabolic reactions in a controlled environment. core.ac.uk

Research indicates that chlorthalidone's metabolism in the liver involves oxidative reactions. globalhealthsciencegroup.com However, specific mechanistic studies detailing the biotransformation of chlorthalidone into this compound are not extensively documented in peer-reviewed scientific literature. The formation of this compound would theoretically involve a reductive metabolic pathway, specifically the removal of a hydroxyl group. While oxidative metabolism of chlorthalidone is acknowledged, the enzymatic reduction leading to a dehydroxylated metabolite has not been a primary focus of published research.

Studies on the metabolism of compounds with similar structures, such as those containing a phthalimide (B116566) moiety, indicate that hydrolysis of the imide ring is a common metabolic pathway. fao.orgacs.org For instance, the metabolism of the insecticide phosmet, which also contains a phthalimide group, leads to the formation of phthalic acid and phthalamic acid derivatives through hydrolysis. fao.org However, the direct dehydroxylation of the lactam ring, as would be required to form this compound from chlorthalidone, is not a commonly reported metabolic reaction for this class of compounds.

A study on the biliary excretion of chlorthalidone in humans did not find evidence of the formation of its open-acid analogue, 3-(4-chloro-3-sulphamoylbenzoyl)-benzoic acid, suggesting that hydrolysis of the isoindolinone ring may not be a major metabolic route in humans. nih.gov This further underscores the need for specific enzymatic studies to confirm the formation and mechanism of any dehydroxylated metabolites.

Role of Specific Enzyme Systems in the Formation of this compound (e.g., Cytochrome P450)

The cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver, is central to the Phase I metabolism of a vast array of xenobiotics, including many therapeutic drugs. doctorabad.com These enzymes are primarily involved in oxidative reactions. globalhealthsciencegroup.com General literature on chlorthalidone metabolism suggests the involvement of the CYP450 enzyme family in its oxidative biotransformation. globalhealthsciencegroup.com

However, the specific CYP450 isozymes responsible for chlorthalidone's metabolism are not well-defined in the available scientific literature. Furthermore, the formation of this compound would necessitate a reductive reaction, which is a less common function of CYP450 enzymes compared to their oxidative roles. While CYP450 enzymes can catalyze reductive reactions under certain conditions (e.g., low oxygen tension), there is no direct evidence from in vitro studies with specific recombinant CYP450 enzymes to suggest their involvement in the dehydroxylation of chlorthalidone.

In silico studies on other compounds containing a phthalimide structure have explored their potential interactions with various CYP450 enzymes, such as CYP2C9, CYP2C19, and CYP3A4. globalhealthsciencegroup.com These predictive studies can help identify potential drug-drug interactions but require confirmation through in vitro experiments. Without specific studies incubating chlorthalidone with a panel of human recombinant CYP450 enzymes and analyzing for the formation of this compound, the role of any specific enzyme system remains speculative.

Comparative Biotransformation Profiles with Analogous Compounds

Comparing the biotransformation of chlorthalidone with other thiazide-like diuretics can provide insights into class-specific and compound-specific metabolic pathways. Thiazide-like diuretics, while sharing a similar mechanism of action, can have distinct chemical structures which influence their metabolic fate.

Indapamide (B195227) , for example, is another thiazide-like diuretic that undergoes extensive hepatic metabolism, in contrast to chlorthalidone, of which a large portion is excreted unchanged. The metabolic pathways for indapamide are well-characterized and primarily involve the cytochrome P450 system, particularly CYP3A4. Its metabolites include hydroxylated and dehydro-indapamide derivatives.

In contrast, other thiazide diuretics like hydrochlorothiazide are largely excreted unmetabolized. This highlights the significant variability in biotransformation within the class of thiazide and thiazide-like diuretics.

Currently, there is a lack of published scientific literature describing the formation of dehydroxylated metabolites for other thiazide-like diuretics. The metabolic studies available for analogous compounds have predominantly focused on oxidative and conjugation pathways. The absence of evidence for dehydroxylation in related compounds makes the potential formation of this compound a unique and uncharacterized metabolic pathway for this class of drugs.

| Parameter | Chlorthalidone | Indapamide | Hydrochlorothiazide |

| Metabolism | Partial hepatic metabolism | Extensive hepatic metabolism | Largely unmetabolized |

| Primary Metabolizing Enzymes | CYP450 family (general) | CYP3A4 | Not applicable |

| Known Metabolic Reactions | Oxidative | Hydroxylation, Dehydrogenation | Not applicable |

| Reported Dehydroxylation | No scientific evidence | No scientific evidence | No scientific evidence |

Potential Biological Interactions and Mechanistic Studies in Vitro Context

Assessment of 3-Dehydroxy Chlorthalidone's Interaction with Molecular Targets (e.g., Enzyme Inhibition Assays)

Direct and specific enzyme inhibition assays for 3-Dehydroxy Chlorthalidone (B1668885) are not widely reported in existing research. However, insights can be gleaned from the known molecular targets of its parent compound, Chlorthalidone.

Chlorthalidone is a potent inhibitor of multiple isoforms of carbonic anhydrase (CA). wikipedia.orgmedscape.com It exhibits strong inhibition against isoforms such as hCA VB, VII, IX, and XIII, with weaker inhibition of others like CA I and II. medscape.com The primary mechanism of action for Chlorthalidone's diuretic effect involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney. wikipedia.orgdrugbank.com

Given that this compound is a metabolite, it is plausible that it may interact with the same molecular targets as Chlorthalidone, albeit with potentially different affinities. The structural change, specifically the removal of the hydroxyl group, could influence its binding and inhibitory activity. Without direct experimental data for this compound, its precise enzyme inhibition profile remains speculative.

Table 1: Known Carbonic Anhydrase Inhibition by Chlorthalidone This table presents data for the parent compound, Chlorthalidone, as specific data for this compound is not available.

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) of Chlorthalidone |

| hCA I | Weak inhibitor |

| hCA II | 138 nM medscape.com |

| hCA VB | Efficient inhibitor medscape.com |

| hCA VII | Efficient inhibitor medscape.com |

| hCA IX | Efficient inhibitor medscape.com |

| hCA XIII | Efficient inhibitor medscape.com |

It is important to note that derivatives of Chlorthalidone have been synthesized and studied for their inhibitory effects on other enzymes, such as dihydrofolate reductase, demonstrating that modifications to the Chlorthalidone scaffold can lead to interactions with different molecular targets. derpharmachemica.com

Investigation of In Vitro Cellular Responses to this compound (Non-Clinical Models)

Specific studies on the in vitro cellular responses to this compound in non-clinical models are not readily found in the scientific literature. Research has predominantly focused on the parent drug, Chlorthalidone.

In vitro studies on Chlorthalidone have demonstrated various cellular effects, including the promotion of angiogenesis and a decrease in platelet aggregation and vascular permeability. drugbank.comnih.gov These effects are thought to be partly mediated by the inhibition of carbonic anhydrase-dependent pathways. drugbank.com

The absence of the hydroxyl group in this compound could alter its interaction with cellular systems compared to the parent compound. The hydroxyl group can participate in hydrogen bonding, which is crucial for drug-receptor interactions. Its removal might lead to a change in the cellular uptake, distribution, and ultimately, the biological response. However, without direct experimental evidence, any description of the cellular responses to this compound would be conjectural.

Structure-Activity Relationship (SAR) Exploration in Relation to Parent Chlorthalidone

The structure-activity relationship (SAR) for this compound can be inferred by comparing its structure to that of Chlorthalidone and considering the known SAR of related diuretic compounds.

The key structural difference is the absence of the C3-hydroxyl group in the isoindolinone ring system of this compound. In Chlorthalidone, this hydroxyl group is part of a tertiary alcohol, which can exist in equilibrium with a ketone form. This feature is crucial for its interaction with the active site of carbonic anhydrase II, where it is observed to bind in an enolic (lactimic) tautomeric form. wikipedia.org The enolic OH group participates in strong hydrogen bonds with amino acid residues in the enzyme's active site. wikipedia.org

The removal of this hydroxyl group in this compound would eliminate this potential for tautomerism and hydrogen bonding in the same manner. This suggests that the affinity of this compound for carbonic anhydrase could be significantly different from that of Chlorthalidone.

Table 2: Structural Comparison of Chlorthalidone and this compound

| Compound | Key Structural Feature at C3 | Potential for Enolic Tautomerism |

| Chlorthalidone | Hydroxyl group (-OH) | Yes |

| This compound | Hydrogen atom (-H) | No |

Significance in Pharmaceutical Process Chemistry and Quality Assurance Research

Impurity Profiling and Specification Setting for Chlorthalidone (B1668885) Active Pharmaceutical Ingredient (API)

Impurity profiling is the comprehensive identification and quantification of all potential impurities in an API. pnrjournal.com For Chlorthalidone, this includes starting materials, by-products, intermediates, and degradation products. 3-Dehydroxy Chlorthalidone is a key process-related impurity that is closely monitored.

Formation and Identification:

This compound, also known as 3-(4-chlorophenyl)isoindolin-1-one, is an intermediate product that can be carried over into the final Chlorthalidone bulk drug. nih.gov Its formation can occur during the synthesis of Chlorthalidone, particularly in the later stages of the process. nih.govresearchgate.net The chemical structure of this compound is closely related to that of Chlorthalidone, differing by the absence of a hydroxyl group at the 3-position of the isoindolinone ring system.

Advanced analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are employed for the detection and quantification of this compound and other related impurities in Chlorthalidone API. nih.govresearchgate.net These methods are validated for specificity, linearity, precision, accuracy, and sensitivity to ensure reliable and accurate results. nih.govnih.gov Stability-indicating assay methods are crucial for distinguishing between process-related impurities and degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.netnih.gov

Specification Setting:

Regulatory authorities, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish specifications for the maximum allowable levels of identified and unidentified impurities in an API. sigmaaldrich.com These limits are based on toxicological data and the principle of "as low as reasonably practicable" (ALARP). The specification for this compound in Chlorthalidone API is a critical parameter that manufacturers must meet to ensure the quality and safety of their product.

| Impurity Name | Typical Reporting Threshold | Typical Identification Threshold | Typical Qualification Threshold |

| This compound | ≤ 0.05% | > 0.05% | > 0.15% or daily intake > 1.0 mg |

Note: The specific thresholds can vary depending on the regulatory agency and the maximum daily dose of the drug.

Control Strategies for this compound in Pharmaceutical Manufacturing Processes

Effective control of this compound levels is achieved through a combination of process understanding, optimization, and in-process controls. The goal is to minimize the formation of this impurity and ensure its removal during purification steps.

Process Optimization:

A thorough understanding of the Chlorthalidone synthesis pathway is essential to identify the critical process parameters (CPPs) that influence the formation of this compound. google.com By optimizing these parameters, such as reaction temperature, time, stoichiometry of reactants, and the choice of solvents and catalysts, the formation of the impurity can be significantly reduced. google.com For instance, a patented industrial process highlights modifications to the amidation and oxidation steps to reduce impurity formation and improve yield. google.com

In-Process Controls (IPCs):

Implementing in-process controls at critical stages of the manufacturing process allows for real-time monitoring of the reaction progress and impurity levels. This enables timely adjustments to be made to the process parameters to maintain the desired quality attributes. Techniques like HPLC are used for IPCs to track the consumption of starting materials and the formation of intermediates and impurities. nih.gov

Purification Techniques:

Crystallization is a common and effective method for purifying the final Chlorthalidone API and removing impurities like this compound. The selection of an appropriate solvent system and the control of crystallization conditions (e.g., cooling rate, agitation) are crucial for achieving the desired purity.

Continuous Manufacturing:

The adoption of continuous manufacturing in the pharmaceutical industry offers enhanced process control and can lead to more consistent product quality. nih.govfda.gov By maintaining a state of control through continuous monitoring and real-time adjustments, the formation of impurities can be better managed. nih.gov

Methodologies for Reference Standard Development and Certification

Accurate quantification of this compound in Chlorthalidone API relies on the availability of a well-characterized reference standard. A reference standard is a highly purified compound against which the impurity in a sample is compared.

Synthesis and Purification:

The reference standard for this compound is typically synthesized and purified to a very high degree of purity. The synthetic route may be similar to the manufacturing process of Chlorthalidone, with specific steps designed to isolate and purify the desired impurity.

Characterization and Certification:

The identity and purity of the reference standard are rigorously established using a battery of analytical techniques, including:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chromatographic Methods: HPLC to determine the purity and identify any trace impurities.

Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the melting point and thermal behavior.

Elemental Analysis: To confirm the elemental composition.

Once thoroughly characterized, the reference standard is certified, and its purity is assigned. Certified reference materials (CRMs) are available from various pharmacopeias and commercial suppliers and are essential for the validation of analytical methods and for routine quality control testing. sigmaaldrich.comlgcstandards.comlgcstandards.com Isotope-labeled analogs, such as this compound-d4, are also developed and used as internal standards in bioanalytical methods. lgcstandards.comcymitquimica.commedchemexpress.com

Advanced Research Perspectives and Emerging Methodologies

Application of Computational Chemistry and Chemoinformatics in Compound Characterization

Computational chemistry and chemoinformatics are indispensable tools for the in-silico characterization of pharmaceutical compounds, including metabolites and impurities like 3-Dehydroxy Chlorthalidone (B1668885). These computational approaches allow for the prediction of molecular properties, spectroscopic signatures, and potential biological interactions, thereby accelerating research and reducing reliance on purely experimental work.

Quantum chemical calculations, such as those performed using Hatree-Fock (HF) and Density Functional Theory (DFT) methods, have been successfully applied to the parent compound, Chlorthalidone. researchgate.net These studies provide insights into molecular geometry, vibrational frequencies, and thermodynamic properties. researchgate.net Such methodologies are directly transferable to the study of 3-Dehydroxy Chlorthalidone. By modeling its structure, researchers can predict its geometric parameters, infrared spectra, and NMR shifts, which can then be compared with experimental data for definitive identification.

Chemoinformatics databases and algorithms play a crucial role in understanding the structural diversity and properties of compounds. nih.gov By analyzing molecular fingerprints, scaffolds, and fragments, the structural relationship between Chlorthalidone and this compound can be quantified. mdpi.com These tools enable the prediction of physicochemical properties based on the compound's structure, which is vital for developing analytical methods and understanding its behavior in biological systems. guidetopharmacology.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 82875-49-8 | cymitquimica.comscimplify.com |

| Molecular Formula | C₁₄H₁₁ClN₂O₃S | cymitquimica.comnih.gov |

| Molecular Weight | 322.77 g/mol | cymitquimica.com |

| InChI Key | NPCMXXHTULKTQS-UHFFFAOYSA-N | cymitquimica.com |

| Synonyms | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide, Chlortalidone Impurity E (EP) | cymitquimica.com |

Integration of Omics Technologies in Biotransformation Pathway Elucidation

The biotransformation of a drug is a complex process involving multiple enzymatic reactions. "Omics" technologies, such as metabolomics, proteomics, and genomics, offer a holistic view of these processes and are increasingly integrated into pharmaceutical research. nih.gov

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly suited for elucidating drug metabolism pathways. nih.govsemanticscholar.org Untargeted metabolomics profiling can simultaneously measure thousands of metabolites in a biological sample, providing a snapshot of the metabolic state. oup.com Studies have utilized pharmacometabolomics to understand the effects of antihypertensive drugs, demonstrating the capability to detect parent drugs like Chlorthalidone and their metabolic products in biological fluids. nih.govoup.com

While direct metabolomic studies extensively detailing the Chlorthalidone to this compound pathway are not widely published, the methodology is clear. By analyzing plasma or urine samples from individuals administered Chlorthalidone using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify a range of metabolites. metabolomicsworkbench.org The presence and concentration of this compound, alongside other potential intermediates, would help map the specific metabolic reactions involved, such as reduction or other enzymatic transformations in the liver. core.ac.uk This approach moves beyond identifying a single metabolite to understanding the entire network of biotransformation, including potential inter-individual variability due to genetic polymorphisms in metabolic enzymes (pharmacogenomics). nih.gov

Future Directions in Analytical Characterization and Impurity Management Research

As a known impurity, the accurate detection and quantification of this compound are critical for ensuring the quality and safety of Chlorthalidone active pharmaceutical ingredients (API) and finished drug products. nih.gov Research in this area focuses on developing more sensitive, specific, and robust analytical methods.

Current methods often rely on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net Validated stability-indicating HPLC methods are designed to separate the parent drug from all known process-related and degradation impurities, including this compound (often designated as Impurity E). cymitquimica.comnih.gov

Table 2: Example of RP-HPLC Method Parameters for Chlorthalidone and Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C8 (250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (B129727) (65:35 v/v) | nih.gov |

| Mobile Phase B | 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (50:50 v/v) | nih.gov |

| Flow Rate | 1.4 mL/min | nih.gov |

| Detection | 220 nm | nih.gov |

Future research is directed towards several key areas. The implementation of Quality by Design (QbD) principles, including the use of experimental designs for forced degradation studies, allows for a more systematic and efficient development of stability-indicating methods. nih.gov This approach helps in understanding the degradation pathways and identifying the conditions under which impurities like this compound are formed.

There is a continuous drive towards more advanced analytical techniques. Ultra-Fast Liquid Chromatography (UFLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer higher throughput, greater sensitivity, and more definitive structural confirmation of impurities. derpharmachemica.comijpsm.com These methods are particularly valuable for detecting and quantifying impurities at very low levels, which is essential for adhering to stringent regulatory requirements for impurity profiling. Further research will likely focus on the validation of these advanced methods for routine quality control and their application in long-term stability studies of Chlorthalidone formulations.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying 3-Dehydroxy Chlorthalidone in biological matrices?

- Methodological Answer :

- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) : Use reversed-phase LC coupled with full-scan and data-dependent MS/MS modes to differentiate this compound from its parent compound and other metabolites. Positive/negative ionization modes enhance detection sensitivity for polar metabolites .

- UV Spectrophotometry : Employ derivatizing agents like 1,2-naphthoquinone-4-sulfonate for selective quantification in pharmaceutical matrices. Validate using Beer-Lambert law adherence (linear range: 2–12 µg/mL) .

- HPLC Validation : Optimize mobile phases (e.g., methanol:acetonitrile:phosphate buffer) and column chemistry (C18, 250 × 4.6 mm) to achieve baseline separation. Validate accuracy (99-101% recovery) and precision (RSD <2%) .

Q. How can researchers differentiate this compound from Chlorthalidone and other metabolites during analysis?

- Methodological Answer :

- Chromatographic Resolution : Adjust retention times using gradient elution (e.g., 20 mM phosphate buffer at pH 3.0) to separate structurally similar compounds. For example, Chlorthalidone degrades under photolytic conditions, producing distinct peaks at ~3.5–4.1 minutes .

- Fragmentation Patterns : Use HRMS/MS to identify unique fragment ions (e.g., loss of hydroxyl groups). Non-targeted screening with software like Compound Discoverer aids in detecting unexpected metabolites .

Advanced Research Questions

Q. What experimental design considerations are critical for forced degradation studies of this compound?

- Methodological Answer :

- Factorial Design : Apply full factorial designs to evaluate factors (acid/alkali strength, temperature, time) influencing degradation. Use Pareto charts and Yates analysis to identify significant variables (e.g., 0.1N HCl at 80°C for 1 hour induces ~10% degradation) .

- Response Surface Optimization : Generate 3D surface plots to predict degradation under combined stress conditions. Validate with ICH guidelines for specificity (no interference from excipients) .

Q. How do phase I metabolic pathways influence the formation and detection of this compound in in vitro models?

- Methodological Answer :

- Hepatocyte Incubation : Incubate Chlorthalidone with pooled human hepatocytes (37°C, 3 hours) to simulate phase I metabolism. Monitor hydroxylation using LC-HRMS/MS, prioritizing metabolites with GLORYx probability scores >25% .

- Enzyme Kinetics : Calculate Michaelis-Menten parameters (Vmax, Km) to assess metabolic turnover. Compare with cytochrome P450 inhibition assays to identify enzyme-specific pathways .

Q. What are the stability implications of this compound under photolytic stress for formulation development?

- Methodological Answer :

- Photostability Testing : Expose samples to UV light (ICH Q1B guidelines) and quantify degradation via stability-indicating HPLC. Chlorthalidone shows 0.82% degradation under photolysis, requiring light-resistant packaging .

- Degradant Profiling : Isolate photolytic byproducts using preparative chromatography and characterize via NMR or HRMS to assess toxicity risks .

Q. How do pharmacokinetic interactions between this compound and antihypertensive agents affect clinical outcomes?

- Methodological Answer :

- Co-Administration Studies : Use in vivo models to evaluate drug-drug interactions (e.g., with ACE inhibitors). Monitor serum potassium (risk of hypokalemia) and renal function (eGFR decline) .

- Population Pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to assess covariates (e.g., CKD stage) impacting metabolite clearance .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in the reported stability of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from forced degradation studies (e.g., acidic vs. oxidative conditions) and apply heterogeneity tests (I² statistic). Adjust for variables like buffer composition or light intensity .

- Interlaboratory Validation : Standardize protocols (e.g., USP guidelines for related compound analysis) to minimize variability in degradation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.